GSK481 -

GSK481

Catalog Number: EVT-8169883
CAS Number:
Molecular Formula: C21H19N3O4
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GSK481 is a small molecule that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential therapeutic applications. It is primarily classified as a selective inhibitor of certain protein kinases, making it a candidate for treating various diseases, including cancer and autoimmune disorders. The compound has been investigated for its ability to modulate specific signaling pathways involved in cellular proliferation and survival.

Source

GSK481 was developed by GlaxoSmithKline, a global healthcare company known for its research and development in pharmaceuticals. The compound is part of a broader effort to discover novel therapeutic agents targeting specific biological pathways.

Classification

GSK481 falls under the category of small-molecule inhibitors, specifically targeting protein kinases. These enzymes play crucial roles in the regulation of cellular functions, and their dysregulation is often implicated in disease states.

Synthesis Analysis

Methods

The synthesis of GSK481 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for further modification.
  2. Reactions: Common reactions employed may include:
    • Coupling Reactions: To form the core structure of GSK481.
    • Functional Group Modifications: Such as alkylation or acylation to introduce specific substituents that enhance biological activity.
  3. Purification: After synthesis, the compound is purified using techniques like chromatography to isolate the desired product from by-products.

Technical Details

Molecular Structure Analysis

Structure

GSK481 has a distinct molecular structure characterized by specific functional groups that contribute to its activity as a kinase inhibitor. The precise structure can be represented by its chemical formula and structural diagram, which includes:

  • A central aromatic ring system
  • Various substituents that enhance solubility and binding affinity to target proteins

Data

The molecular weight, melting point, and other relevant physicochemical properties can be determined through standard analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

GSK481 can undergo various chemical reactions typical of small molecules, including:

  • Hydrolysis: Involving the breakdown of ester or amide bonds under acidic or basic conditions.
  • Oxidation-Reduction Reactions: Affecting functional groups within the molecule.

Technical Details

The stability of GSK481 under different pH conditions and temperatures is crucial for its formulation as a drug. Stability studies help determine the shelf life and optimal storage conditions.

Mechanism of Action

Process

GSK481 exerts its pharmacological effects primarily through inhibition of specific protein kinases involved in signaling pathways that regulate cell division and survival. By binding to the active site of these kinases, GSK481 prevents substrate phosphorylation, leading to:

  • Reduced Cell Proliferation: Particularly in cancer cells.
  • Induction of Apoptosis: Triggering programmed cell death in diseased cells.

Data

In vitro and in vivo studies have demonstrated the efficacy of GSK481 against various cancer cell lines, with data supporting its role in modulating key signaling pathways such as those involving phosphoinositide 3-kinase and mitogen-activated protein kinase.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: GSK481 is typically a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents, which is important for formulation development.

Chemical Properties

  • Stability: GSK481 shows stability under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: The presence of specific functional groups makes it reactive towards nucleophiles and electrophiles, influencing its interaction with biological targets.
Applications

Scientific Uses

GSK481 has potential applications in:

  • Cancer Therapy: As a targeted therapy for specific types of tumors where aberrant kinase activity is observed.
  • Autoimmune Diseases: By modulating immune responses through kinase inhibition.
  • Research Tool: Used in laboratory studies to elucidate kinase signaling pathways and their implications in disease processes.
Introduction to Receptor-Interacting Protein Kinase 1 as a Therapeutic Target in Inflammatory and Degenerative Diseases

Receptor-Interacting Protein Kinase 1 (RIPK1) is a master regulatory serine/threonine kinase that governs critical cellular processes including inflammation, apoptosis, and necroptosis. Its position at the crossroads of multiple cell death pathways makes it an attractive target for modulating pathological processes in human diseases. RIPK1 contains distinct structural domains that enable its multifunctional roles: an N-terminal kinase domain, an intermediate domain housing a Receptor-Interacting Protein Homotypic Interaction Motif (RHIM), and a C-terminal death domain. These domains facilitate interactions with death receptors, adapter proteins, and downstream signaling components that collectively determine cellular fate [1] [4] [6].

Role of Receptor-Interacting Protein Kinase 1 in Necroptosis and Tumor Necrosis Factor-Mediated Signaling Pathways

RIPK1 serves as a molecular switch in tumor necrosis factor (TNF) receptor signaling, where its activity dictates whether cells undergo survival, apoptosis, or necroptosis. Upon TNF binding to TNF receptor 1, Receptor-Interacting Protein Kinase 1 is recruited to form Complex I along with TNF Receptor-Associated Death Domain, TNF Receptor-Associated Factor 2, cellular Inhibitor of Apoptosis Protein 1/2, and the Linear Ubiquitin Chain Assembly Complex. Within this complex, Receptor-Interacting Protein Kinase 1 undergoes extensive ubiquitination (K63-linked and linear/M1-linked), creating a scaffold that recruits transforming growth factor beta-activated kinase 1 and Inhibitor of Nuclear Factor Kappa-B Kinase complex to activate nuclear factor kappa-light-chain-enhancer of activated B cells pro-survival pathways [1] [4] [6].

When ubiquitination is compromised—due to genetic mutations, pharmacological inhibition, or pathological conditions—Receptor-Interacting Protein Kinase 1 transitions into cytosolic Complex IIb. Here, Receptor-Interacting Protein Kinase 1 phosphorylates Receptor-Interacting Protein Kinase 3 via RHIM domain interactions, leading to mixed lineage kinase domain-like pseudokinase recruitment and phosphorylation. Mixed lineage kinase domain-like pseudokinase subsequently oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and necroptotic cell death characterized by cytoplasmic swelling and release of damage-associated molecular patterns. Receptor-Interacting Protein Kinase 1 kinase activity is indispensable for this process, as evidenced by protection seen with kinase-dead knock-in mutations and pharmacological inhibitors [1] [6] [10].

Table 1: Key Functional Domains of Receptor-Interacting Protein Kinase 1

DomainStructural FeaturesFunctional Role
Kinase domain (KD)N-terminal; serine/threonine kinase activityCatalyzes autophosphorylation and transphosphorylation of Receptor-Interacting Protein Kinase 3; required for necroptosis execution
Intermediate domain (ID)Contains RIP Homotypic Interaction Motif (RHIM)Mediates amyloid-like interactions with Receptor-Interacting Protein Kinase 3, TIR-domain-containing adapter-inducing interferon-beta, Z-DNA Binding Protein 1
Death domain (DD)C-terminal; death fold domainFacilitates homodimerization and recruitment to death receptors (e.g., TNF receptor 1, Fas)

Implications of Receptor-Interacting Protein Kinase 1 Dysregulation in Pathological Conditions

Dysregulated Receptor-Interacting Protein Kinase 1 activity contributes to pathogenesis across diverse disease states via uncontrolled cell death and inflammation:

  • Neurodegenerative disorders: In Alzheimer's disease, Receptor-Interacting Protein Kinase 1 activation drives microglial inflammation and neuronal loss. Phosphorylated Receptor-Interacting Protein Kinase 1 (Ser166) is elevated in post-mortem brains, and inhibition reduces tau hyperphosphorylation and cognitive decline in models. Amyotrophic lateral sclerosis patients exhibit Receptor-Interacting Protein Kinase 1/Receptor-Interacting Protein Kinase 3 activation in spinal cord neurons, while multiple sclerosis lesions show increased Receptor-Interacting Protein Kinase 1 phosphorylation correlating with demyelination [1] [4] [5].
  • Cardiovascular pathologies: Abdominal aortic aneurysm tissues demonstrate increased Receptor-Interacting Protein Kinase 1 and mixed lineage kinase domain-like pseudokinase expression. Experimental aneurysm models reveal that Receptor-Interacting Protein Kinase 1 inhibition prevents smooth muscle cell necroptosis and matrix degradation, attenuating disease progression [6] [10].
  • Autoinflammatory syndromes: Cleavage-resistant Receptor-Interacting Protein Kinase 1 mutations (e.g., Asp324 variants) impair caspase-8-mediated inactivation, leading to constitutive kinase activity and early-onset periodic fever, lymphadenopathy, and splenomegaly. Similarly, Receptor-Interacting Protein Kinase 1 deficiency mutations cause immunodeficiency with autoinflammation due to impaired nuclear factor kappa-light-chain-enhancer of activated B cells signaling and compensatory cell death [3] [6].

Table 2: Disease Associations with Receptor-Interacting Protein Kinase 1 Dysregulation

Disease CategorySpecific ConditionsMechanistic Role of Receptor-Interacting Protein Kinase 1
NeurodegenerativeAlzheimer's diseaseMediates microglial activation, tau pathology, and neuronal necroptosis
NeurodegenerativeAmyotrophic lateral sclerosisDrives motor neuron death via TANK-Binding Kinase 1 deficiency-induced hyperactivation
NeurodegenerativeMultiple sclerosisPromotes oligodendrocyte necroptosis and demyelination in lesions
CardiovascularAbdominal aortic aneurysmTriggers vascular smooth muscle cell necroptosis and inflammatory matrix remodeling
AutoinflammatoryCleavage-resistant RIPK1-induced autoinflammatory (CRIA) syndromeCaspase-8 cleavage-resistant mutants promote constitutive apoptosis and necroptosis
ImmunodeficiencyRIPK1 deficiencyLoss-of-function mutations impair nuclear factor kappa-light-chain-enhancer of activated B cells and increase infection susceptibility

Rationale for Targeting Receptor-Interacting Protein Kinase 1 in Preclinical Research

The kinase-dependent nature of Receptor-Interacting Protein Kinase 1's pro-death functions—contrasted with its scaffold functions being kinase-independent—provides a therapeutic window for selective inhibition. Genetic evidence supports this premise: Mice with kinase-dead Receptor-Interacting Protein Kinase 1 mutations (e.g., Lys45Ala, Asp138Asn) are viable and protected from TNF-induced systemic inflammatory response syndrome and ischemic injury, whereas Receptor-Interacting Protein Kinase 1 knockout is embryonically lethal. This indicates that pharmacological kinase inhibition may achieve therapeutic effects without catastrophic toxicity [1] [10].

Receptor-Interacting Protein Kinase 1 inhibitors offer advantages over upstream TNF blockade by specifically targeting pathological receptor-interacting protein kinase 1 activation while sparing tumor necrosis factor receptor 2-mediated tissue repair functions. Their small size enables central nervous system penetration, making them suitable for neurodegenerative conditions where biologics like anti-TNF antibodies are ineffective. Furthermore, Receptor-Interacting Protein Kinase 1 inhibition blocks both apoptosis and necroptosis in contexts where caspase inhibition fails, providing broader cytoprotection [4] [5] [7].

Properties

Product Name

GSK481

IUPAC Name

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1,2-oxazole-3-carboxamide

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1

InChI Key

KNOUWGGQMADIBV-KRWDZBQOSA-N

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.